molecular formula C3H2ClF3O B1304128 3,3,3-Trifluoropropionyl chloride CAS No. 41463-83-6

3,3,3-Trifluoropropionyl chloride

Cat. No.: B1304128
CAS No.: 41463-83-6
M. Wt: 146.49 g/mol
InChI Key: VOSQLWCTKGQTAY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionyl chloride is a chemical compound belonging to the class of acyl chlorides. It consists of a trifluoromethyl group attached to a propionyl group, with a chlorine atom replacing one of the hydrogen atoms in the acyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropionyl chloride can be synthesized through the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride and trifluoroacetic acid, which react to form the desired product along with phosphorus oxychloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropionyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    3,3,3-Trifluoropropionic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism by which 3,3,3-trifluoropropionyl chloride exerts its effects involves the introduction of the trifluoromethyl group into target molecules. This group is highly electronegative and can significantly alter the chemical and physical properties of the resulting compounds. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making it a valuable tool in drug design .

Comparison with Similar Compounds

Comparison: 3,3,3-Trifluoropropionyl chloride is unique due to its reactivity as an acyl chloride, allowing it to introduce the trifluoromethyl group into a wide range of organic molecules. Compared to similar compounds, it offers a more versatile and efficient method for trifluoromethylation, making it a preferred reagent in organic synthesis .

Properties

IUPAC Name

3,3,3-trifluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQLWCTKGQTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382595
Record name 3,3,3-TRIFLUOROPROPIONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41463-83-6
Record name 3,3,3-TRIFLUOROPROPIONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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